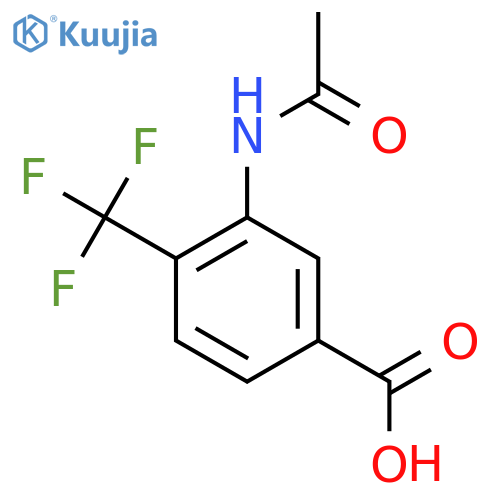

Cas no 126541-80-8 (3-acetamido-4-(trifluoromethyl)benzoic acid)

3-acetamido-4-(trifluoromethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-acetamido-4-(trifluoromethyl)benzoic acid

- 2-acetamido-alpha,alpha,alpha-trifluoro-p-toluic acid

- EN300-28278008

- 126541-80-8

- Benzoic acid, 3-(acetylamino)-4-(trifluoromethyl)-

-

- インチ: 1S/C10H8F3NO3/c1-5(15)14-8-4-6(9(16)17)2-3-7(8)10(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17)

- InChIKey: GXAGPHIQGCHVMH-UHFFFAOYSA-N

- SMILES: FC(C1C=CC(C(=O)O)=CC=1NC(C)=O)(F)F

計算された属性

- 精确分子量: 247.04562760g/mol

- 同位素质量: 247.04562760g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 316

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.5

- トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

- 密度みつど: 1.466±0.06 g/cm3(Predicted)

- Boiling Point: 411.1±45.0 °C(Predicted)

- 酸度系数(pKa): 3.48±0.10(Predicted)

3-acetamido-4-(trifluoromethyl)benzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28278008-10g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 10g |

$2331.0 | 2023-09-09 | ||

| Enamine | EN300-28278008-5.0g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 95.0% | 5.0g |

$1572.0 | 2025-03-19 | |

| Enamine | EN300-28278008-0.1g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 95.0% | 0.1g |

$476.0 | 2025-03-19 | |

| Enamine | EN300-28278008-1g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 1g |

$541.0 | 2023-09-09 | ||

| Enamine | EN300-28278008-0.05g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 95.0% | 0.05g |

$455.0 | 2025-03-19 | |

| Enamine | EN300-28278008-10.0g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 95.0% | 10.0g |

$2331.0 | 2025-03-19 | |

| Enamine | EN300-28278008-1.0g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 95.0% | 1.0g |

$541.0 | 2025-03-19 | |

| Enamine | EN300-28278008-2.5g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 95.0% | 2.5g |

$1063.0 | 2025-03-19 | |

| Enamine | EN300-28278008-0.25g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 95.0% | 0.25g |

$498.0 | 2025-03-19 | |

| Enamine | EN300-28278008-0.5g |

3-acetamido-4-(trifluoromethyl)benzoic acid |

126541-80-8 | 95.0% | 0.5g |

$520.0 | 2025-03-19 |

3-acetamido-4-(trifluoromethyl)benzoic acid 関連文献

-

Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

3-acetamido-4-(trifluoromethyl)benzoic acidに関する追加情報

Introduction to 3-acetamido-4-(trifluoromethyl)benzoic acid (CAS No. 126541-80-8) and Its Emerging Applications in Chemical Biology

3-acetamido-4-(trifluoromethyl)benzoic acid, identified by the chemical identifier CAS No. 126541-80-8, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its acetamido and trifluoromethyl substituents, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel bioactive molecules. The presence of these substituents not only enhances the metabolic stability of the compound but also influences its interactions with biological targets, making it a promising candidate for further exploration in drug discovery and therapeutic intervention.

The trifluoromethyl group, in particular, is a well-documented pharmacophore that imparts lipophilicity and electronic properties to organic molecules, thereby modulating their binding affinity and selectivity. In the context of 3-acetamido-4-(trifluoromethyl)benzoic acid, this moiety contributes to its ability to engage with biological receptors in a manner that is distinct from non-fluorinated analogs. This has led to its investigation as a key structural element in the design of inhibitors targeting various enzymatic and receptor-mediated pathways.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how the structural features of 3-acetamido-4-(trifluoromethyl)benzoic acid influence its biological activity. Studies have demonstrated that the compound can serve as a versatile building block for synthesizing derivatives with enhanced binding affinity to proteins involved in inflammatory responses, metabolic disorders, and cancer progression. The acetamido group, on the other hand, provides a polar interaction surface that can be optimized for specific biological targets, enhancing both potency and selectivity.

In the realm of drug discovery, 3-acetamido-4-(trifluoromethyl)benzoic acid has been leveraged to develop novel therapeutics aimed at modulating key signaling pathways implicated in human diseases. For instance, researchers have explored its potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis and are implicated in pain, inflammation, and cancer. The fluorinated aromatic core of the compound has been shown to improve binding interactions with COX enzymes, leading to more effective inhibition compared to traditional non-fluorinated inhibitors.

Moreover, the compound has been investigated for its antimicrobial properties. The unique combination of substituents in 3-acetamido-4-(trifluoromethyl)benzoic acid has been found to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes, making it a promising candidate for developing new antibiotics. Preliminary studies have highlighted its efficacy against Gram-positive bacteria, including strains resistant to conventional antibiotics, underscoring its potential as an alternative therapeutic agent.

The synthetic accessibility of 3-acetamido-4-(trifluoromethyl)benzoic acid has also contributed to its widespread use in academic and industrial research settings. Efficient synthetic routes have been developed that allow for scalable production of the compound, enabling researchers to explore its applications without significant logistical challenges. These synthetic methodologies often involve multi-step organic transformations that highlight the compound's versatility as a chemical intermediate.

From a chemical biology perspective, 3-acetamido-4-(trifluoromethyl)benzoic acid serves as an excellent tool for probing protein-ligand interactions at a molecular level. Its well-defined structure allows for systematic modifications at various positions, enabling researchers to dissect the contributions of different functional groups to biological activity. Such studies not only enhance our understanding of molecular recognition but also provide insights into designing next-generation drugs with improved pharmacokinetic profiles.

The growing interest in fluorinated compounds across various therapeutic areas has positioned 3-acetamido-4-(trifluoromethyl)benzoic acid as a cornerstone molecule in medicinal chemistry research. Its ability to modulate biological pathways while maintaining structural stability makes it an indispensable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound, it is likely that its significance will only continue to grow, driving further innovation in chemical biology and drug development.

126541-80-8 (3-acetamido-4-(trifluoromethyl)benzoic acid) Related Products

- 405277-43-2(6-Ethyl-4-phenylchroman-2-one)

- 1207048-58-5(ethyl ({2-oxo-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-trien-7-yl}carbamoyl)formate)

- 2172327-54-5(1-(benzyloxy)carbonyl-4-(2-bromo-4-methoxyphenyl)pyrrolidine-3-carboxylic acid)

- 2167814-50-6(4-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)

- 1430412-58-0(3-Cyclohexyl-4,4-dimethylcyclohexan-1-one)

- 1019095-15-8(2-chloro-N-{1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}benzamide)

- 2227912-55-0(2-bromo-6-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1806048-88-3(Methyl 4-methyl-6-nitro-3-(trifluoromethoxy)pyridine-2-acetate)

- 1217704-11-4(Physostigmine-d3)

- 1189457-58-6(2-[2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-(3-chloro-4-fluorophenyl)acetamide)